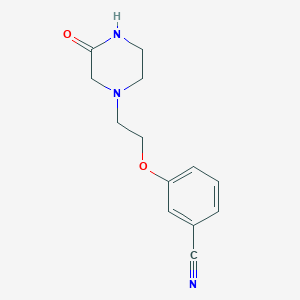
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile is an organic compound with the molecular formula C13H15N3O2 It is a derivative of benzonitrile and piperazine, featuring a piperazinone ring attached to an ethoxy group, which is further connected to a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile typically involves the reaction of 3-chlorobenzonitrile with 2-(3-oxopiperazin-1-yl)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The piperazinone ring can be oxidized to form corresponding N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the piperazinone ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
作用機序
The mechanism of action of 3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinone ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrile group can form hydrogen bonds or electrostatic interactions with target proteins, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and analgesic activities .
類似化合物との比較
Similar Compounds
3-(2-(Piperidin-3-yl)ethoxy)benzonitrile: Similar structure but with a piperidine ring instead of a piperazinone ring.
2-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile: Similar structure but with a different substitution pattern on the benzonitrile moiety.
Uniqueness
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile is unique due to the presence of the piperazinone ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
特性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
3-[2-(3-oxopiperazin-1-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C13H15N3O2/c14-9-11-2-1-3-12(8-11)18-7-6-16-5-4-15-13(17)10-16/h1-3,8H,4-7,10H2,(H,15,17) |
InChIキー |
MZTIUTJQGPQZCN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(=O)N1)CCOC2=CC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


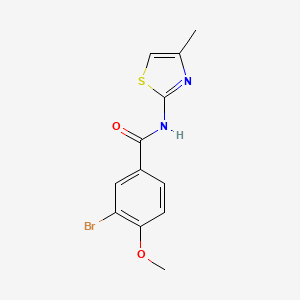

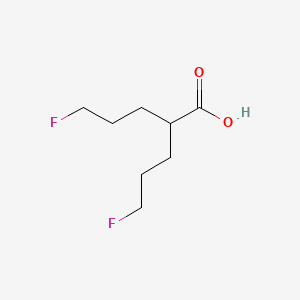
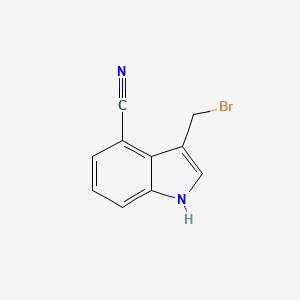
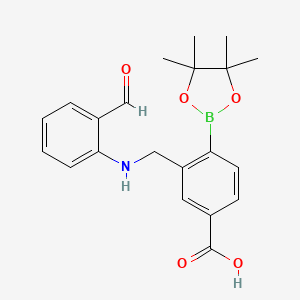

![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)

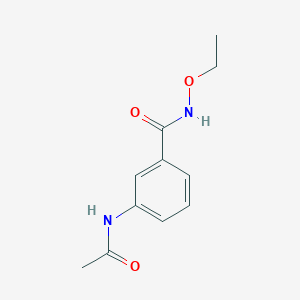
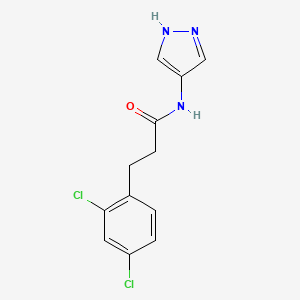


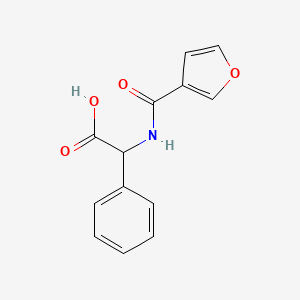
![5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
